molecular formula C2H7NO3S B1584438 Ethyl sulfamate CAS No. 4403-49-0

Ethyl sulfamate

Cat. No.: B1584438
CAS No.: 4403-49-0
M. Wt: 125.15 g/mol
InChI Key: BGGQCYYULFFRLC-UHFFFAOYSA-N
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Description

Ethyl sulfamate, also known as this compound, is an organic compound with the chemical formula C2H7NO3S. It is an ester derived from sulfamic acid and ethanol. This compound is of interest due to its applications in various fields, including organic synthesis and industrial processes.

Mechanism of Action

Target of Action

Ethyl sulfamate, also known as Sulfamic acid, ethyl ester, has been developed as an agrochemical and as a potential anticancer agent . It appears to inhibit the kinase activities of protein tyrosine kinases and protein serine/threonine kinases . These kinases play crucial roles in cellular processes such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

It is related to its ability to inhibit the kinase activities of protein tyrosine kinases and protein serine/threonine kinases . By inhibiting these kinases, this compound may interfere with the signaling pathways that regulate cell growth and survival, potentially leading to the death of cancer cells .

Biochemical Pathways

This compound may affect several biochemical pathways. It has been suggested that it inhibits the activity of acid catalyst and enhances the activity of depression in rats . It can also be used as a selective growth factor for erythrocyte progenitor cells in culture . .

Pharmacokinetics

The adme properties of a drug molecule are crucial in determining its bioavailability, efficacy, and safety

Result of Action

It has been suggested that this compound may inhibit the growth of cancer cells and induce apoptosis . It has also been reported to disrupt actin- and myosin-based cytoskeletal structures in cell lines, with subsequent effects on growth and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Moreover, the E factor, which measures the environmental impact of chemical processes, could be relevant in the production and use of this compound

Safety and Hazards

Ethyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage .

Future Directions

Sulfamic acid has emerged as a novel green catalyst for organic synthesis due to several advantages, including its non-volatility, non-hygroscopicity, non-corrosivity, and low cost . The use of sulfamic acid as a catalyst in the pretreatment of oil with a high content of free fatty acids (10 and 20 % FFA) in ethanol or methanol has shown potential for environmentally-friendly means of biodiesel production .

Biochemical Analysis

Biochemical Properties

It is known that sulfated compounds, like Ethyl sulfamate, play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . They facilitate molecular interactions and protein ligand binding at the cellular surface .

Cellular Effects

Organosulfates, a group to which this compound belongs, are known to play a variety of important roles in biology . They can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The formation of ethyl sulfate, a related compound, is based on the reaction between ethanol and sulfuric acid, which involves protonation of the ethanolic oxygen to form the oxonium ion .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the effects of sulfated compounds can change over time under certain conditions .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

Sulfate conjugation (sulfation) is one of the most important phase II reactions that occurs during the biotransformation of a variety of structurally diverse endogenous compounds, xenobiotics, and drugs .

Transport and Distribution

Sulfate ions are taken up from the soil environment to the outermost cell layers of roots and horizontally transferred to the vascular tissues for further distribution to distant organs .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl sulfamate can be synthesized through the reaction of sulfamic acid with ethanol in the presence of a dehydrating agent. One common method involves the use of chlorosulfonic acid and ethanol. The reaction is typically carried out under controlled temperature conditions to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of sulfamic acid, ethyl ester often involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may include steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products to achieve high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and applications in organic synthesis and catalysis. Its ethyl group provides distinct steric and electronic properties compared to its methyl, propyl, and butyl counterparts, making it suitable for specific reactions and applications .

Properties

IUPAC Name

ethyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGQCYYULFFRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196020
Record name Sulfamic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-49-0
Record name Sulfamic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl sulfamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl sulfamate
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Ethyl sulfamate
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Ethyl sulfamate
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Ethyl sulfamate
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Ethyl sulfamate
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Ethyl sulfamate

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